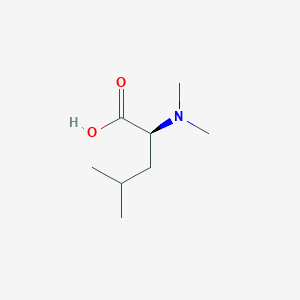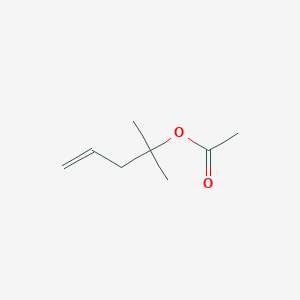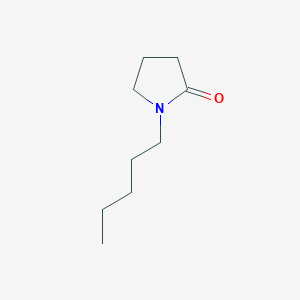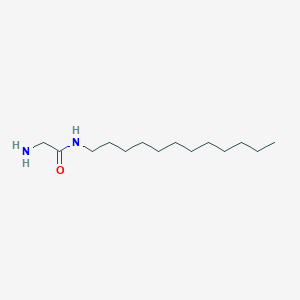
Hydroxylamine de O-(2-méthylbenzyle)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of O-(2-Methylbenzyl)hydroxylamine and similar compounds often involves transition metal-catalyzed C–N bond construction via electrophilic amination reaction . A direct, simple, and high-yielding method for the synthesis of hydroxamate derivatives from a broad range of unactivated esters with the anion of O-benzyl-hydroxylamine generated in situ has been developed .Chemical Reactions Analysis
O-(2-Methylbenzyl)hydroxylamine and similar compounds are often used in transition metal-catalyzed C–N bond-forming reactions . A coupling process of electrodialysis with oxime hydrolysis reaction for preparing hydroxylamine sulfate has been developed, which includes the oxime hydrolysis, the hydroxylamine protonation reaction, and the separation process .Applications De Recherche Scientifique
Analyse électrochimique
« Hydroxylamine de O-(2-méthylbenzyle) » peut être utilisée dans les capteurs électrochimiques pour la détermination de l'hydroxylamine dans divers échantillons. Les électrodes modifiées avec des sphères de carbone creuses dopées à l'azote (N-HCSs) se sont avérées prometteuses pour la détection sensible de l'hydroxylamine grâce à des techniques telles que la voltamétrie différentielle à impulsions (DPV), la voltamétrie cyclique (CV) et la chronoampérométrie (CA) .
Applications antifongiques
Ce composé pourrait avoir des applications potentielles dans les traitements antifongiques. Des études QSAR suggèrent que des dérivés de l'hydroxylamine, tels que l'hydroxylamine de O-benzyle, pourraient être efficaces dans le traitement des infections fongiques .
Synthèse de composés enrichis en azote
Les dérivés de l'hydroxylamine sans NH protégés par O sont précieux dans la synthèse des amines primaires, des amides et des N-hétérocycles avec une haute régiosélectivité, chimiosélectivité et stéréosélectivité. Cela suggère que « Hydroxylamine de O-(2-méthylbenzyle) » pourrait être utilisée dans la fonctionnalisation en fin de synthèse de produits naturels, de médicaments et d'autres molécules complexes .
Mécanisme D'action
Target of Action
O-(2-Methylbenzyl)hydroxylamine is a type of O-substituted hydroxylamine reagent . These reagents have shown remarkable potential as electrophilic aminating agents . They facilitate stereo- and regioselective C–N, N–N, O–N, and S–N bond-formation reactions . Therefore, the primary targets of O-(2-Methylbenzyl)hydroxylamine are molecules that can form these types of bonds.
Mode of Action
O-(2-Methylbenzyl)hydroxylamine, like other O-substituted hydroxylamine reagents, acts as an electrophilic aminating agent . This means it donates an amino group to a target molecule, forming a new bond. The exact nature of this interaction depends on the specific target molecule and the reaction conditions.
Biochemical Pathways
O-(2-Methylbenzyl)hydroxylamine is involved in transition metal-catalyzed C–N bond construction . This process is an attractive approach for the synthesis of various organic molecules and pharmaceuticals . The formation of C–N bond via oxidative C–H and N–H cross-coupling processes in the presence of transition metal catalysis has been also standing as a significant and effective strategy for the synthesis of various amines .
Pharmacokinetics
As a small molecule with a molecular weight of 13718 g/mol, it is likely to have good bioavailability.
Result of Action
The primary result of O-(2-Methylbenzyl)hydroxylamine’s action is the formation of new C–N, N–N, O–N, and S–N bonds . This can lead to the creation of a wide variety of new organic compounds, including pharmaceuticals and other biologically active molecules .
Safety and Hazards
Orientations Futures
Recent developments suggest that hydroxylamines may have broader applications, and a review covering recent developments in the synthesis of this functional group is timely . The chemistry of di- and trialkylhydroxylamines is much less studied compared to O-acyl-N,N-disubstituted hydroxylamines and related derivatives .
Propriétés
IUPAC Name |
O-[(2-methylphenyl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7-4-2-3-5-8(7)6-10-9/h2-5H,6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNWHNCNFXEFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80551848 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75959-26-1 | |
| Record name | O-[(2-Methylphenyl)methyl]hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80551848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Trifluoromethyl)-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1611437.png)
![Thieno[3,2-D]pyrimidin-2-amine](/img/structure/B1611438.png)



![L-Alanine, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-](/img/structure/B1611443.png)







